molecular formula C8H9N3 B11735002 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

Cat. No.: B11735002
M. Wt: 147.18 g/mol
InChI Key: UVDDIZSAAWVACA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolopyridine derivatives, and various substituted analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and amine group at the 3-position contribute to its potent kinase inhibitory activity and potential as an anti-cancer agent .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,9H2,1H3,(H,10,11)

InChI Key

UVDDIZSAAWVACA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2N)N=C1

Origin of Product

United States

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